molecular formula C11H18N2O3 B2922852 Ethyl (4-morpholinobut-2-yn-1-yl)carbamate CAS No. 1396851-40-3

Ethyl (4-morpholinobut-2-yn-1-yl)carbamate

Cat. No.: B2922852
CAS No.: 1396851-40-3
M. Wt: 226.276
InChI Key: QRQDDTKCVAOVKD-UHFFFAOYSA-N
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Description

Ethyl (4-morpholinobut-2-yn-1-yl)carbamate is a chemical compound with a unique structure that combines an ethyl carbamate group with a morpholine ring and a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-morpholinobut-2-yn-1-yl)carbamate typically involves the reaction of morpholine with an appropriate butynyl halide, followed by the introduction of the ethyl carbamate group. One common method involves the use of ethyl chloroformate as the carbamoylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-morpholinobut-2-yn-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate or morpholine derivatives .

Scientific Research Applications

Ethyl (4-morpholinobut-2-yn-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4-morpholinobut-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (4-morpholinobut-2-yn-1-yl)carbamate can be compared with other carbamate derivatives, such as:

The uniqueness of this compound lies in its combination of a morpholine ring and a butynyl chain, which imparts specific chemical and biological properties not found in simpler carbamate derivatives .

Properties

IUPAC Name

ethyl N-(4-morpholin-4-ylbut-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-2-16-11(14)12-5-3-4-6-13-7-9-15-10-8-13/h2,5-10H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQDDTKCVAOVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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